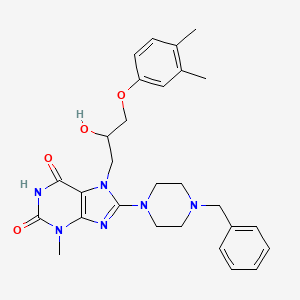
1-(2-Pyrimidinyl)-1h-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2-Pyrimidinyl)piperazine” is a piperazine-based derivative . It is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor . It is also a metabolite of buspirone .
Synthesis Analysis
“1-(2-Pyrimidinyl)piperazine” may be used as a starting reagent for the synthesis of various compounds . For instance, it can be used as a derivatization reagent for the carboxyl groups on peptides . It can also be used in the synthesis of “3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine” and "3-phenyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazin-4-ol" .
Molecular Structure Analysis
The molecular structure of “1-(2-Pyrimidinyl)piperazine” consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The empirical formula is C8H12N4 .
Chemical Reactions Analysis
While specific chemical reactions involving “1-(2-Pyrimidinyl)piperazine” are not detailed in the sources, pyrimidines in general are known to display a range of pharmacological effects .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Pyrimidinyl)piperazine” include a refractive index of n20/D 1.587, a boiling point of 277 °C, and a density of 1.158 g/mL at 25 °C .
Scientific Research Applications
Apoptotic Effect in Cancer Research
- Title : Apoptotic Effect of Novel Benzimidazole Derivatives Bearing Pyridyl/Pyrimidinyl Piperazine Moiety
- Summary : This study focused on novel benzimidazole derivatives exhibiting anticancer activities. Specifically, compounds were tested against A549 lung adenocarcinoma and C6 rat glioma cell lines, showing potential as anticancer agents (Çiftçi, Temel, & Yurttaş, 2021).
- Title : Synthesis, antimicrobial and cytotoxic activities of pyrimidinyl benzoxazole, benzothiazole and benzimidazole
- Summary : This research synthesized a variety of pyrimidinyl benzimidazoles and tested their antimicrobial and cytotoxic activities. One compound, in particular, showed potent antimicrobial effects against Staphylococcus aureus and Penicillium chrysogenum (Seenaiah et al., 2014).
- Title : Novel GSK-3 inhibitors with improved cellular activity
- Summary : A series of benzimidazole derivatives were synthesized and found to inhibit glycogen synthase kinase-3 (GSK-3) effectively. These derivatives could be useful in treating type 2 diabetes mellitus (Peat et al., 2004).
- Title : The inhibition of benzimidazole derivatives on corrosion of iron in 1 M HCl solutions
- Summary : This study explored the inhibitive action of various benzimidazole derivatives, including 2-(2-pyridyl)benzimidazole, against iron corrosion in hydrochloric acid solutions, demonstrating significant efficiency in corrosion inhibition (Khaled, 2003).
- Title : On the importance of an acid additive in the synthesis of pyrido[1,2-a]benzimidazoles by direct copper-catalyzed aminationThese studies illustrate the diverse applications of 1-(2-Pyrimidinyl)-1H-benzimidazole derivatives in areas such as cancer research, antimicrobial and cytotoxic activities, diabetes treatment, corrosion inhibition, and synthesis for medicinal chemistry. The range of studies indicates the potential of these compounds in various scientific and industrial applications.
- Summary : This paper discusses the synthesis of pyrido[1,2-a]benzimidazoles, highlighting their importance in medicinal chemistry and materials chemistry. The study presents an efficient method for their synthesis, which is significant for developing new pharmaceuticals (Masters et al., 2011).
Mechanism of Action
Target of Action
The primary target of 1-(2-Pyrimidinyl)-1h-benzimidazole, also known as 1-(2-Pyrimidinyl)piperazine (1-PP), is the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system . 1-PP also acts as a partial agonist of the 5-HT1A receptor , albeit to a much lesser extent .
Mode of Action
1-PP acts as an antagonist of the α2-adrenergic receptor, meaning it blocks the action of natural agonists at these receptors . This leads to an increase in the release of norepinephrine, a neurotransmitter involved in the regulation of attention, alertness, and memory . As a partial agonist of the 5-HT1A receptor, 1-PP can both activate the receptor at higher concentrations and block the action of full agonists at lower concentrations .
Biochemical Pathways
The action of 1-PP at the α2-adrenergic and 5-HT1A receptors influences several biochemical pathways. The antagonism at the α2-adrenergic receptor leads to increased noradrenergic and dopaminergic activity . The partial agonism at the 5-HT1A receptor can result in both the enhancement and inhibition of serotonin release, depending on the concentration of 1-PP and the presence of other agonists .
Pharmacokinetics
The pharmacokinetics of 1-PP involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized in the liver via the CYP3A4 enzyme . The systemic clearance values for buspirone (a drug that metabolizes to 1-PP) and 1-PP are 13.1 and 8.2 ml/min respectively, and the terminal elimination half-lives are 25 and 79 minutes respectively .
Result of Action
The antagonistic action of 1-PP at the α2-adrenergic receptor results in increased noradrenergic and dopaminergic activity, which can enhance alertness, attention, and memory . Its action at the 5-HT1A receptor can modulate serotonin release, which can influence mood and anxiety .
Action Environment
The action of 1-PP can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce CYP3A4 can affect the metabolism of 1-PP, thereby altering its efficacy and potential for side effects . Additionally, individual differences in CYP3A4 activity, which can be influenced by genetic factors, can also impact the pharmacokinetics and pharmacodynamics of 1-PP .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-pyrimidin-2-ylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-2-5-10-9(4-1)14-8-15(10)11-12-6-3-7-13-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOBJIMEEMWZSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-2-({5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B2809446.png)
![2-Chloro-3-[4-(trifluoromethoxy)anilino]naphthoquinone](/img/structure/B2809447.png)
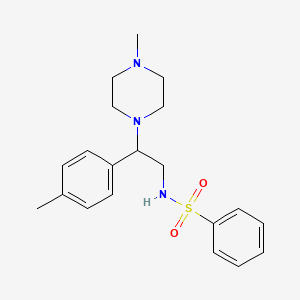
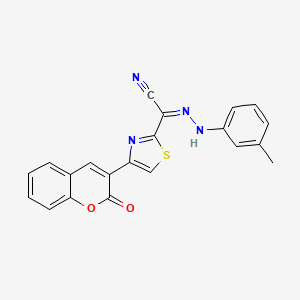
![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone oxalate](/img/structure/B2809450.png)


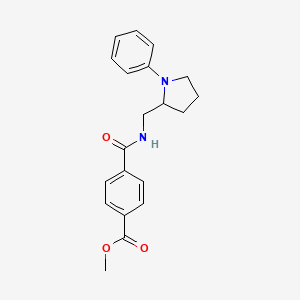
![4-{[(Oxan-2-yl)formamido]methyl}benzoic acid](/img/structure/B2809459.png)
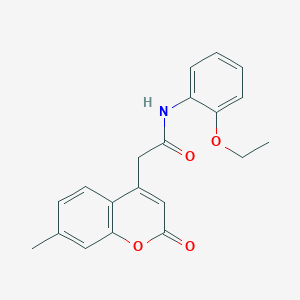

![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,5-dichlorophenyl)acetamide](/img/no-structure.png)
![3-Methyl-3-[(6-methylsulfonylpyridin-3-yl)sulfonylamino]butanoic acid](/img/structure/B2809463.png)
